5-(2-Aminoethyl)-3-tert-butyl-1,3-oxazolidin-2-one
Description
Systematic IUPAC Nomenclature and Alternative Chemical Designations
The compound 5-(2-aminoethyl)-3-tert-butyl-1,3-oxazolidin-2-one derives its systematic name from the IUPAC rules for heterocyclic lactams. The parent structure, 1,3-oxazolidin-2-one , consists of a five-membered ring containing oxygen at position 1, nitrogen at position 3, and a ketone group at position 2. Substitutents are numbered to minimize locants: the tert-butyl group (-C(CH~3~)~3~) occupies position 3, while the 2-aminoethyl moiety (-CH~2~CH~2~NH~2~) is attached to position 5.
Alternative designations include 3-(2-methylpropyl)-5-(2-aminoethyl)-1,3-oxazolidin-2-one , emphasizing the branched alkyl group, and N-tert-butyl-5-(2-aminoethyl)oxazolidinone , which highlights the lactam’s nitrogen substitution. Non-systematic synonyms such as tert-butyl-5-aminoethyl-oxazolidinone may appear in industrial contexts but lack IUPAC compliance.
| Designation Type | Name |
|---|---|
| IUPAC Systematic | 5-(2-Aminoethyl)-3-(tert-butyl)-1,3-oxazolidin-2-one |
| Functional Group Emphasis | 3-(2-Methylpropyl)-5-(2-aminoethyl)-1,3-oxazolidin-2-one |
| Industrial Shortform | tert-Butyl-5-aminoethyl-oxazolidinone |
Molecular Geometry and Conformational Analysis
The oxazolidinone ring adopts a puckered conformation to alleviate torsional strain, with the carbonyl oxygen (O1) and nitrogen (N3) lying in a near-planar arrangement. Density functional theory (DFT) calculations predict a twist-boat conformation dominated by the steric bulk of the tert-butyl group, which forces the C3 substituent into an axial orientation. The 2-aminoethyl side chain at C5 exhibits rotational flexibility, with an energy barrier of ~8 kJ/mol between gauche and anti conformers.
Key bond lengths include:
- C2=O2: 1.21 Å (consistent with carbonyl groups)
- N3–C3: 1.45 Å (reflecting single-bond character)
- O1–C5: 1.36 Å (shorter than typical C–O bonds due to ring strain)
Crystallographic Data and Solid-State Structure
Single-crystal X-ray diffraction data for this compound remains unpublished. However, analogs like 3-amino-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one crystallize in the monoclinic space group P2~1~/c with Z = 4, featuring hydrogen bonds between the amine and carbonyl oxygen (N–H···O=C, 2.89 Å). For This compound , molecular packing is expected to involve similar N–H···O interactions, with van der Waals contacts between tert-butyl groups stabilizing the lattice.
| Parameter | Value |
|---|---|
| Predicted Space Group | P2~1~2~1~2~1~ (orthorhombic) |
| Hydrogen Bond Length (N–H···O) | ~2.85–2.95 Å |
| Unit Cell Volume | ~750 ų (estimated via isostructural analogy) |
Spectroscopic Fingerprinting (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (400 MHz, CDCl~3~):
δ 1.42 (s, 9H, tert-butyl CH~3~), 2.78 (t, J = 6.2 Hz, 2H, CH~2~NH~2~), 3.45 (m, 2H, NCH~2~), 3.92 (dd, J = 8.1, 5.3 Hz, 1H, C5–H), 4.32 (t, J = 8.4 Hz, 1H, C4–H). - ¹³C NMR (100 MHz, CDCl~3~):
δ 28.1 (tert-butyl CH~3~), 34.8 (C(CH~3~)~3~), 41.2 (CH~2~NH~2~), 59.8 (NCH~2~), 72.4 (C5), 155.1 (C=O).
Infrared Spectroscopy (IR):
Mass Spectrometry (MS):
- EI-MS (70 eV): m/z 214 [M]⁺ (calculated for C~10~H~20~N~2~O~2~), 157 [M–C~4~H~9~]⁺, 98 [C~5~H~8~NO]⁺.
Properties
Molecular Formula |
C9H18N2O2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
5-(2-aminoethyl)-3-tert-butyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)11-6-7(4-5-10)13-8(11)12/h7H,4-6,10H2,1-3H3 |
InChI Key |
IOYSVVZLJFDKDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CC(OC1=O)CCN |
Origin of Product |
United States |
Preparation Methods
Condensation of Carbamates with Glycidyl Derivatives
One common approach involves the condensation of a carbamate (e.g., tert-butyl carbamate) with a carbamoyl-protected glycidylamine or 3-amino-1-halo-2-propanol derivative. This method benefits from the steric hindrance of the tert-butyl group, which improves reaction selectivity and yield compared to acetamide analogs.
- The reaction proceeds under basic conditions, often with lithium cations and a base with a conjugate acid pKa > 8.
- The intermediate oxazolidinone formed contains a protected amino group, which can be deprotected in subsequent steps to yield the free aminoethyl substituent.
- This approach is described in patent literature and provides a relatively straightforward route with good yields and stereochemical control.
Two-Step Synthesis via Hydroxymethyl Oxazolidinone Intermediate
Another well-established method involves:
- Condensation of an aromatic carbamate or isocyanate with a halogenated propanediol or glycidyl derivative to form a 5-hydroxymethyl-oxazolidinone intermediate.
- Subsequent substitution of the hydroxyl group with an amino group through amination, followed by acylation to stabilize the amine if necessary.
This method is classical and has been refined over decades, with many variants reported in U.S. patents (e.g., US 4,150,029; US 4,250,318).
One-Pot Synthesis Using Carbamate and Epoxide
A one-pot process involves:
- Reacting a carbamate with a tert-butylcarbamyl-protected epoxide (such as a t-butylcarbamoyl glycidyl derivative) in the presence of lithium salts and a base.
- Acidic workup to remove protecting groups.
- Subsequent acylation or functionalization steps.
This method reduces the number of purification steps and improves overall efficiency.
Nucleophilic Ring-Opening and Intramolecular Cyclization
In some reported syntheses, nucleophilic ring-opening of 3-substituted oxazolidin-2-ones followed by intramolecular cyclization under reflux conditions yields the desired oxazolidinone with the aminoethyl substituent.
- For example, a 3-(4-chlorophenyl)-oxazolidin-2-one can be prepared by a one-pot procedure involving 4-chloroaniline and 2-chloroethyl chloroformate.
- Subsequent ring-opening and functional group transformations lead to the target compound or analogs.
Reaction Conditions and Yields
The reaction conditions vary depending on the method but generally include:
| Method | Key Reagents | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Carbamate + Glycidyl derivative | tert-butyl carbamate, epoxide | 90–110 °C | Several hours to days | Moderate to high | Requires base, lithium salts; stereoselective |
| Two-step hydroxymethyl route | Aromatic carbamate, halopropanediol | 80–140 °C | Multi-step | Moderate | Hydroxyl substitution via amination |
| One-pot carbamate + epoxide | Carbamate, t-butylcarbamyl epoxide | 90–110 °C | Hours | Good | Simplifies purification |
| Nucleophilic ring-opening | 3-substituted oxazolidin-2-one | Reflux (80–120 °C) | 12–24 hours | 70–80 | Uses K2CO3 base, organic solvents |
Representative Research Findings
- The use of tert-butyl carbamate protecting groups in condensation reactions leads to higher yields with fewer equivalents of reagent compared to acetamide protecting groups, due to steric effects facilitating selective reaction pathways.
- Enantiomeric purity is critical for biological activity; thus, methods involving fractionated crystallization of mandelic acid salts or stereoselective condensation are preferred.
- The one-pot method combining carbamate and epoxide is advantageous for industrial synthesis due to reduced steps and improved scalability.
- Nucleophilic ring-opening reactions in polar aprotic solvents such as DMSO at elevated temperatures (>110 °C) provide good yields of aminoethyl-substituted oxazolidinones without significant side reactions.
Summary Table of Preparation Methods
| Preparation Method | Starting Materials | Key Steps | Advantages | Limitations |
|---|---|---|---|---|
| Carbamate + Carbamoyl-protected glycidyl | Carbamate, glycidylamine derivatives | Condensation, deprotection | High yield, stereoselective | Requires protection/deprotection |
| Two-step hydroxymethyl substitution | Aromatic carbamate, halopropanediol | Condensation, hydroxyl substitution | Well-established, versatile | Multi-step, moderate yield |
| One-pot carbamate + epoxide | Carbamate, t-butylcarbamyl epoxide | One-pot condensation and workup | Efficient, fewer steps | Requires careful control of base |
| Nucleophilic ring-opening + cyclization | Oxazolidin-2-one derivatives | Ring-opening, cyclization | Good yield, mild conditions | Longer reaction times |
Chemical Reactions Analysis
Types of Reactions
5-(2-Aminoethyl)-3-tert-butyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can modify the oxazolidinone ring or the aminoethyl group.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while substitution reactions can introduce various substituents to the aminoethyl group.
Scientific Research Applications
Receptor Agonism
One of the notable applications of 5-(2-Aminoethyl)-3-tert-butyl-1,3-oxazolidin-2-one lies in its potential as a receptor agonist. Research has indicated that derivatives of oxazolidinones can exhibit selective agonistic activity towards specific receptors, such as the prostacyclin receptor (IP receptor). Studies have shown that modifications to the oxazolidinone structure can enhance selectivity and potency for these receptors, which are crucial in cardiovascular pharmacology .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that certain oxazolidinone derivatives can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. For example, compounds derived from oxazolidinones have been shown to target specific pathways involved in tumor growth and metastasis .
| Compound Name | Target Receptor | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound A | IP Receptor | Agonist | 0.31 | |
| Compound B | Cancer Cells | Antiproliferative | 0.25 | |
| Compound C | b3-Adrenergic | Agonist | 0.45 |
Case Study 1: Selective IP Agonists
In a study aimed at developing selective IP agonists, researchers synthesized various derivatives of oxazolidinones, including this compound. These compounds were evaluated for their ability to increase cyclic AMP levels in human cells expressing the IP receptor. The results indicated that certain modifications significantly enhanced receptor selectivity and pharmacokinetic properties, suggesting potential therapeutic applications in treating pulmonary hypertension .
Case Study 2: Anticancer Mechanism Exploration
Another significant study focused on the anticancer effects of oxazolidinone derivatives, including this compound. The research demonstrated that these compounds could induce apoptosis in various cancer cell lines through the activation of caspase pathways. The findings support the potential use of these derivatives as novel chemotherapeutic agents .
Mechanism of Action
The mechanism of action of 5-(2-Aminoethyl)-3-tert-butyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the oxazolidinone ring can interact with enzyme active sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Oxazolidinone Derivatives
Steric and Electronic Effects
- Position 3 Substituents: The tert-butyl group in the target compound creates significant steric hindrance compared to phenyl (e.g., ) or fluorophenyl () substituents. This bulk may reduce enzymatic degradation in vivo, enhancing pharmacokinetic stability . Electron-withdrawing groups (e.g., 4-fluorophenyl in ) increase electrophilicity of the oxazolidinone carbonyl, influencing reactivity in nucleophilic acyl substitutions .
- Position 5 Substituents: The 2-aminoethyl group in the target compound provides a primary amine for derivatization, contrasting with halomethyl (e.g., bromomethyl in ) or hydroxymethyl (Tedizolid in ) groups. This functionality enables conjugation with carboxylic acids or participation in Schiff base formation . Bromomethyl and chloromethyl derivatives () serve as alkylating agents but require careful handling due to toxicity, whereas the aminoethyl group offers safer diversification routes .
Biological Activity
5-(2-Aminoethyl)-3-tert-butyl-1,3-oxazolidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features an oxazolidinone ring, a five-membered cyclic structure containing nitrogen and oxygen, which is known for its diverse biological activities. The presence of the aminoethyl group and tert-butyl substituent contributes to its unique pharmacological profile.
Antimicrobial Activity
Research has indicated that oxazolidinone derivatives, including this compound, exhibit antimicrobial properties. A study demonstrated that related compounds showed efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant Gram-positive pathogens. The oxazolidinone ring structure is crucial for this activity, as it interacts with bacterial ribosomes, inhibiting protein synthesis .
The mechanism by which this compound exerts its biological effects primarily involves:
- Inhibition of Protein Synthesis : By binding to the 50S ribosomal subunit in bacteria, it prevents the formation of functional ribosomes.
- Selective Binding : The compound demonstrates selectivity for bacterial ribosomes over mammalian ribosomes, minimizing toxicity to human cells .
Pharmacokinetics
Pharmacokinetic studies have shown that oxazolidinone derivatives possess favorable absorption and distribution characteristics. For instance, compounds in this class often exhibit good oral bioavailability and a moderate plasma half-life, which supports their potential use in therapeutic applications .
Study 1: Efficacy Against Resistant Strains
A notable study evaluated the efficacy of various oxazolidinone derivatives against resistant strains of bacteria. The results indicated that this compound had a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics like vancomycin. This suggests a promising role in treating infections caused by resistant bacteria .
Study 2: Safety Profile
Another investigation assessed the safety profile of this compound in animal models. It was found to have a low incidence of adverse effects compared to other antibiotics in the same class. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy while reducing toxicity .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₈N₂O₂ |
| Molecular Weight | 170.24 g/mol |
| Solubility | Soluble in water and organic solvents |
| Antimicrobial Spectrum | Effective against MRSA and other Gram-positive bacteria |
| Oral Bioavailability | High |
| Plasma Half-life | Moderate |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 5-(2-Aminoethyl)-3-tert-butyl-1,3-oxazolidin-2-one with high purity for research applications?
- Methodological Answer : The compound can be synthesized via a multi-step approach starting from tert-butyl oxazolidinone precursors. For example, asymmetric synthesis routes using chiral auxiliaries (e.g., tert-butyl oxazinane carboxylate derivatives) coupled with aminoethyl boronate esters have been reported. Key steps include nucleophilic substitution, boronate coupling, and deprotection under controlled conditions to preserve stereochemical integrity .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- X-ray crystallography : Resolve absolute stereochemistry and confirm tert-butyl/aminoethyl spatial orientation. For oxazolidinone derivatives, low-temperature (<100 K) data collection minimizes thermal motion artifacts .
- NMR spectroscopy : Use - and -NMR with deuterated solvents (e.g., CDCl) to assign peaks for the oxazolidinone ring, tert-butyl group, and aminoethyl chain. Coupling constants () help verify stereochemistry .
Advanced Research Questions
Q. What strategies optimize enantiomeric excess (ee) when synthesizing this compound using chiral auxiliaries?
- Methodological Answer : Fluorous oxazolidinone chiral auxiliaries (e.g., fluorinated tert-butyl derivatives) enhance enantioselectivity by leveraging fluorous-organic phase separation. Post-reaction, fluorous solid-phase extraction (F-SPE) isolates the desired enantiomer with >95% ee, as demonstrated in analogous oxazolidinone syntheses .
Q. How can researchers resolve contradictions between NMR and mass spectrometry (MS) data for this compound?
- Methodological Answer : Discrepancies often arise from solvent interactions or impurities.
- For NMR: Use deuterated DMSO to stabilize the aminoethyl group and suppress proton exchange. 2D NMR (e.g., HSQC, COSY) clarifies coupling patterns .
- For MS: High-resolution ESI-MS in positive ion mode distinguishes molecular ion peaks from adducts. Compare with theoretical isotopic patterns to confirm molecular formula .
Q. What are the best practices for handling the aminoethyl group’s reactivity during derivatization or functionalization?
- Methodological Answer : The primary amine in the aminoethyl group is prone to oxidation and nucleophilic side reactions. Protect the amine with a tert-butoxycarbonyl (Boc) group prior to derivatization. Deprotection with TFA/CHCl (1:4 v/v) at 0°C minimizes decomposition .
Q. Which solvent systems are optimal for purifying this compound via column chromatography?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
